molecular formula C14H17ClN2O2 B6142139 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1283466-18-1

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6142139
CAS No.: 1283466-18-1
M. Wt: 280.75 g/mol
InChI Key: GJARPSBFNRMOLD-UHFFFAOYSA-N
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Description

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of biological receptors, indicating the potential for diverse biological activity.

Mode of Action

The compound’s unique structural features, including a piperazine core strategically substituted with an acetyl group and a chlorophenyl moiety, allow it to interact with specific biological targets . This interaction could potentially lead to changes in cellular processes, although the exact nature of these changes would depend on the specific targets involved.

Biochemical Pathways

Given the wide range of biological activity exhibited by piperazine derivatives , it is likely that this compound could affect multiple pathways, depending on its specific targets.

Result of Action

The compound’s ability to interact with specific biological targets suggests that it could have significant effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and chloro groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)12-3-4-14(13(15)9-12)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJARPSBFNRMOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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